molecular formula C28H44O5 B1248569 stoloniferone G

stoloniferone G

Cat. No.: B1248569
M. Wt: 460.6 g/mol
InChI Key: XLUAFUWMFZEETH-QFEHSGLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stoloniferone G is a polyoxygenated sterol derivative first isolated from marine organisms, notably Clavularia viridis (soft coral) . Its systematic name, 2β,5α,6β,11α-tetrahydroxy-24-methylene-cholest-3-en-1-one, reflects its unique structural features: a cholestane backbone with hydroxyl groups at positions 2β, 5α, 6β, and 11α, a 24-methylene substituent, and a 3-en-1-one moiety . The molecular formula is C₂₈H₄₄O₅, with an exact mass of 460.318875 Da . This compound belongs to the ergosterol family, a class of fungal and marine-derived steroids critical for membrane integrity and signaling . Its biosynthesis likely involves oxidative modifications of sterol precursors, a pathway shared with structurally related compounds like stoloniferones E and F .

Properties

Molecular Formula

C28H44O5

Molecular Weight

460.6 g/mol

IUPAC Name

(2R,5R,6R,8S,9S,10R,11R,13R,14S,17R)-2,5,6,11-tetrahydroxy-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6,7,8,9,11,12,14,15,16,17-decahydro-2H-cyclopenta[a]phenanthren-1-one

InChI

InChI=1S/C28H44O5/c1-15(2)16(3)7-8-17(4)19-9-10-20-18-13-23(31)28(33)12-11-21(29)25(32)27(28,6)24(18)22(30)14-26(19,20)5/h11-12,15,17-24,29-31,33H,3,7-10,13-14H2,1-2,4-6H3/t17-,18+,19-,20+,21-,22-,23-,24-,26-,27+,28+/m1/s1

InChI Key

XLUAFUWMFZEETH-QFEHSGLGSA-N

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(C(=O)[C@@H](C=C4)O)C)O)O)O)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CC(C3C2CC(C4(C3(C(=O)C(C=C4)O)C)O)O)O)C

Synonyms

stoloniferone G

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Stoloniferone G shares structural and functional similarities with ergosterol derivatives, gorgostane-type steroids, and other marine-derived sterols. Below is a comparative analysis based on structural features, biological activities, and metabolic roles.

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Structural Features Molecular Formula Source Biological Activity Key References
This compound 2β,5α,6β,11α-tetrahydroxy-24-methylene-cholest-3-en-1-one C₂₈H₄₄O₅ Clavularia viridis Antitumor (marine-derived)
Stoloniferone F Ergosterol derivative with undefined hydroxylation pattern Not specified Marine microorganisms Antioxidant (linked to sterol metabolism)
Stoloniferone E Halogenated prostanoid derivative Not specified Clavularia viridis Antitumor, antifouling
Stoloniferone O Ergosterol derivative with altered expression during fungal sclerotial maturation Not specified Fungi (Rhizoctonia) Regulates lipid metabolism
Typhasterol 24-methylenecholestane derivative with hydroxyl groups at C-2 and C-3 C₂₈H₄₆O₃ Marine sponges Molting hormone analog

Key Comparisons

Structural Differentiation: Hydroxylation Patterns: this compound is distinguished by hydroxyl groups at 2β, 5α, 6β, and 11α, whereas typhasterol lacks the 5α- and 11α-hydroxyls . The 24-methylene group in this compound is a shared feature with typhasterol but absent in stoloniferone O . Backbone Modifications: Unlike stoloniferone E (a halogenated prostanoid) and stoloniferone F (ergosterol-like), this compound retains a cholestane skeleton, making it closer to gorgostane-type steroids .

Biological Activities :

  • Antitumor Properties : this compound and E are both isolated from Clavularia viridis and exhibit antitumor effects, though stoloniferone E’s halogenation may enhance bioactivity .
  • Metabolic Roles : Stoloniferone O is linked to fungal lipid metabolism, with suppressed levels during sclerotial maturation . In contrast, this compound’s role in marine organisms remains less defined but is hypothesized to involve membrane stabilization .

Biosynthetic Pathways: this compound and F likely derive from ergosterol precursors via oxidative modifications, while stoloniferone E’s prostanoid structure suggests a divergent pathway involving fatty acid derivatives .

Spectroscopic Data :

  • 13C-NMR Characteristics : Gorgostane-type steroids (e.g., stoloniferone S) exhibit distinct signals for C-24 methylene (~δ 110–115 ppm) and hydroxylated carbons (~δ 70–80 ppm) . This compound’s 24-methylene group aligns with this class, but its additional hydroxyls would produce unique shifts at C-2, C-5, C-6, and C-11 .

Table 2: Metabolic and Functional Contrasts

Parameter This compound Stoloniferone O Typhasterol
Primary Source Marine coral (Clavularia viridis) Fungal mycelia (Rhizoctonia solani) Marine sponges
Biological Role Membrane stabilization, antitumor Lipid metabolism regulation Molting hormone signaling
Key Metabolites Not characterized Glycerophospholipids (e.g., PA, PE) Ecdysteroid analogs
Expression Stable in marine environments Suppressed during fungal maturation Induced during arthropod molting

Q & A

Q. What spectroscopic and chromatographic methods are employed for the structural elucidation of stoloniferone G?

this compound’s structural characterization typically involves a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For novel compounds like this compound, purity must be validated via HPLC (>95%), and spectral data should be cross-referenced with related stoloniferones (e.g., stoloniferones A, D, and J) to confirm functional groups and stereochemistry .

Q. How can researchers replicate the isolation of this compound from its natural source?

Isolation protocols involve solvent extraction (e.g., methanol/dichloromethane), followed by chromatographic separation (silica gel, Sephadex LH-20, or HPLC). Key steps include:

  • Sample preparation : Lyophilization of biological material (e.g., marine fungi or soft corals).
  • Fractionation : Guided by bioactivity assays (e.g., antimicrobial or cytotoxic activity).
  • Characterization : Compare retention times and spectral data with published stoloniferones. Ensure reproducibility by documenting solvent ratios, column pressures, and temperature controls .

Q. What are the minimum data requirements to confirm the identity of a newly isolated this compound analog?

For novel analogs, provide:

  • Spectral evidence : Full NMR assignments, HR-MS molecular ion peaks, and IR data for functional groups.
  • Purity metrics : HPLC chromatograms with baseline separation.
  • Biological context : Source organism taxonomy and geographic origin. Cross-reference with databases like PubChem or Reaxys to rule out known compounds .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivities of this compound?

Contradictions (e.g., varying IC₅₀ values in cytotoxicity assays) may arise from differences in:

  • Experimental conditions : Cell line specificity, incubation time, or solvent controls (DMSO concentration ≤0.1%).
  • Sample integrity : Ensure compound stability via LC-MS post-assay.
  • Statistical rigor : Use ANOVA with post-hoc tests (p <0.05) and report confidence intervals. Replicate experiments across independent labs to validate findings .

Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

Key steps include:

  • Retrosynthetic analysis : Identify modular fragments (e.g., terpenoid backbone, lactone rings).
  • Stereochemical control : Use asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries.
  • Yield improvement : Screen catalysts (e.g., Grubbs vs. Hoveyda-Grubbs for olefin metathesis) and optimize reaction time/temperature. Document failed attempts to guide future syntheses .

Q. How can computational methods enhance the study of this compound’s mechanism of action?

Combine:

  • Molecular docking : Predict binding affinities to target proteins (e.g., using AutoDock Vina).
  • MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories.
  • QSAR models : Corrogate substituent effects (e.g., hydroxylation) with bioactivity. Validate predictions with in vitro assays .

Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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